Hexadecyl glucoside

Overview

Description

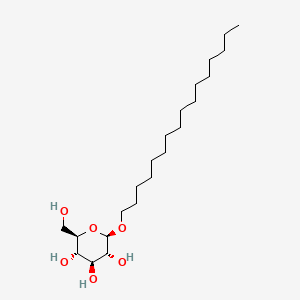

Hexadecyl glucoside, also known as Hexadecyl D-glucoside, is a type of alkyl glucoside . Alkyl glucosides are used in cosmetics, functioning primarily as surfactants, but some also serve as skin conditioning agents, hair conditioning agents, or emulsion stabilizers .

Synthesis Analysis

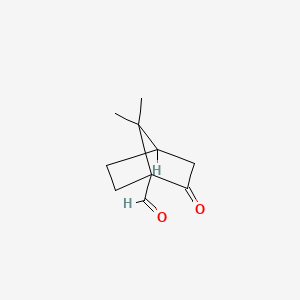

This compound can be synthesized by reacting an alcohol with a cyclic form of glucose (D-glucopyranose) . A typical procedure involves mixing glucose with n-dodecanol in a round-bottom flask, then adding an acid catalyst. The solution is then heated under vacuum for the desired reaction time .Molecular Structure Analysis

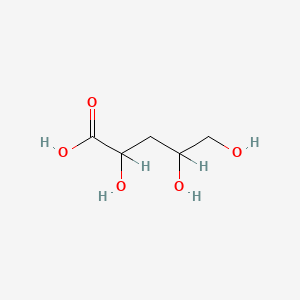

This compound has a molecular formula of C22H44O6 and a molecular weight of 404.58 . It contains 72 bonds in total, including 28 non-H bonds, 17 rotatable bonds, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H44O6 and a molecular weight of 404.58 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Metabolism and Food Additive Applications

- Hexadecyl glucoside, when orally administered, undergoes rapid hydrolysis of the beta-glycosidic bond in the intestine and liver. The cleaved products, including sugars and long-chain alcohols, enter lipid and carbohydrate metabolism pathways. This suggests this compound's potential as a food and feed additive due to its metabolic processing in organisms (Weber & Benning, 1984).

Cytotoxic and Antimicrobial Potential

- This compound derivatives, specifically hexadecyl β-d-galactopyranosides, have shown significant cytotoxicity against human cancer cell lines, suggesting their potential application in cancer therapy. Additionally, β-D-glucopyranosides with hexadecyl aglycone have shown inhibitory effects against certain bacterial strains, indicating a potential antimicrobial application (Džubák et al., 2019).

Anti-Plasmodial Activity

- Ether diglycosides, including this compound derivatives, have been identified with significant antiplasmodial activity, inhibiting the growth of Plasmodium falciparum, the parasite causing malaria. This suggests this compound’s potential use in malaria treatment (de Mesquita et al., 2005).

Antineoplastic Properties

- This compound has been studied for its antineoplastic properties. For instance, hexadecylphosphocholine, a derivative, shows efficacy in the topical treatment of cutaneous lymphomas. This indicates its potential in the development of cancer treatments (Dummer et al., 1993).

Safety and Hazards

Mechanism of Action

Target of Action

Hexadecyl glucoside, also known as cetyl alcohol, primarily targets the skin and hair. It is commonly used in cosmetic and personal care products such as shampoos, creams, and lotions . It acts as an opacifier, emulsifier, and thickening agent that alters the thickness of the liquid, and increases and stabilizes the foaming capacity .

Mode of Action

This compound interacts with its targets by forming a protective layer on the skin and hair, preventing moisture loss. Due to its water-binding property, it is commonly used as an emollient that prevents drying and chapping of the skin . It also has hydrating properties that make it a suitable emulsifier and stabilizer in pharmaceutical formulations .

Biochemical Pathways

This compound affects the skin’s natural lipid barrier. Glucoside hydrolases in human skin are likely to break down these ingredients to release their respective fatty acids and glucose . This process helps maintain the skin’s moisture balance and prevents dryness.

Pharmacokinetics

The systemic pharmacokinetics of this compound in terms of absorption, plasma concentrations, bioavailability, and distribution are necessary for safety evaluation . .

Result of Action

The primary result of this compound’s action is the prevention of skin dryness and chapping. It forms a protective layer on the skin, helping to retain moisture and maintain the skin’s natural lipid barrier . It also increases and stabilizes the foaming capacity of cosmetic products, improving their texture and application .

Biochemical Analysis

Biochemical Properties

Hexadecyl glucoside plays a significant role in biochemical reactions, primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, glucoside hydrolases in human skin can break down this compound to release hexadecanol and glucose . This interaction is crucial for its function as a surfactant, as it helps in the emulsification and solubilization of hydrophobic substances.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the lipid bilayer of cell membranes, leading to changes in membrane permeability and fluidity . This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the lipid bilayer of cell membranes, causing structural changes that increase membrane permeability . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and cellular context. Additionally, this compound can influence gene expression by altering the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can cause toxicity, including skin irritation and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glucoside hydrolases, which break down the compound into hexadecanol and glucose . These metabolites can then enter various metabolic pathways, including glycolysis and fatty acid metabolism. This compound can also affect metabolic flux and metabolite levels by altering enzyme activity and gene expression.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism.

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes . This localization is critical for its activity as a surfactant, as it allows the compound to interact with membrane lipids and proteins. This compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its function.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMERHSTIDLSE-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226281 | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75319-63-0 | |

| Record name | Hexadecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075319630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O529Z601A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Hexadecyl Glucoside in different formulations?

A1: this compound is a surfactant commonly used in cosmetic and pharmaceutical formulations. Its properties make it suitable for a range of applications:

- Foaming Agent: Research suggests that combining this compound with other surfactants like long-chain alpha-olefin sulfonates and betaine-type surfactants can create a salt-tolerant and temperature-resistant foaming agent. [] This type of formulation is particularly valuable for enhanced oil recovery processes, such as foam flooding and foam drilling, even under harsh reservoir conditions.

- Creams and Lotions: this compound is also utilized as an emulsifier in cosmetic creams and lotions. [] Its ability to help mix oil and water phases contributes to the product's texture and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)